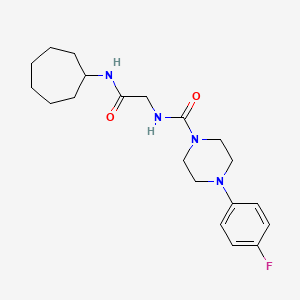

C20H29FN4O2

Description

C20H29FN4O2, identified by the CAS number 906150-94-5, is a fluorinated organic compound with the systematic name N-cyclopentyl-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide. Its molecular weight is 376.4683 g/mol, and it features a complex structure combining cyclopentyl, fluorophenyl, and methylpiperazinyl groups linked via an ethanediamide backbone .

Properties

Molecular Formula |

C20H29FN4O2 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

N-[2-(cycloheptylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |

InChI |

InChI=1S/C20H29FN4O2/c21-16-7-9-18(10-8-16)24-11-13-25(14-12-24)20(27)22-15-19(26)23-17-5-3-1-2-4-6-17/h7-10,17H,1-6,11-15H2,(H,22,27)(H,23,26) |

InChI Key |

NQFMNBKRARIFEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C20H29FN4O2 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation reactions. This may include the use of aldehydes, ketones, and amines under acidic or basic conditions.

Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as fluorine, hydroxyl, and amine groups. This can be achieved through halogenation, reduction, and substitution reactions.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure the desired purity and yield.

Industrial Production Methods

In an industrial setting, the production of C20H29FN4O2 may involve large-scale batch or continuous processes. Key considerations include:

Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.

Catalysis: Catalysts may be employed to enhance reaction rates and selectivity.

Safety and Environmental Concerns: Industrial processes must adhere to safety regulations and environmental standards to minimize hazards and waste.

Chemical Reactions Analysis

Types of Reactions

C20H29FN4O2: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

Substitution: Nucleophilic substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are common oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) and alkylating agents such as alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

C20H29FN4O2: has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of C20H29FN4O2 involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

C20H29FN4O2 belongs to the ethanediamide class, characterized by two amide linkages. Below is a comparative analysis with structurally related compounds from the evidence:

Key Observations

Functional Group Diversity: C20H29FN4O2 uniquely combines a fluorophenyl group (enhancing lipophilicity and metabolic stability) with a methylpiperazine moiety (common in CNS-targeting drugs) . BG14846 (C17H18N6O4) lacks fluorine but includes a nitrophenyl group, which may confer redox activity but reduces bioavailability compared to fluorinated analogs .

Molecular Weight and Pharmacokinetics :

- C20H29FN4O2 (376.47 g/mol) falls within the optimal range for blood-brain barrier penetration (<400 g/mol), unlike C27H30N6O3 (486.57 g/mol), which may face challenges in passive diffusion .

Synthetic Complexity :

- C20H29FN4O2’s synthesis likely involves multi-step amidation and fluorination, as inferred from methods in (e.g., DMF-mediated coupling and column chromatography) .

Research Findings and Limitations

Data Gaps and Opportunities

- Biological Activity: No direct pharmacological data for C20H29FN4O2 are available in the evidence. However, methylpiperazine derivatives are frequently associated with serotonin or dopamine receptor modulation, suggesting plausible CNS applications.

- Toxicity and Safety : The compound’s hazard warnings (e.g., H315-H319 for skin/eye irritation) align with typical amide-related risks, but detailed toxicological studies are absent .

Comparative Challenges

- The evidence lacks explicit data on analogs with identical backbones (e.g., fluorophenyl-piperazine-ethanediamides). Further studies using databases like PubChem (ID: 59799012 for C27H30N6O3) could elucidate SAR (structure-activity relationships) .

Biological Activity

The compound C20H29FN4O2 is a synthetic molecule that has garnered interest in pharmacological research, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

C20H29FN4O2 is characterized by a complex structure that includes a fluorine atom and multiple nitrogen atoms, which may contribute to its biological properties. The molecular formula indicates the presence of various functional groups that can interact with biological systems.

Research indicates that C20H29FN4O2 may act as an agonist for certain G-protein coupled receptors (GPCRs), specifically GPR119. GPCRs are critical in mediating various physiological processes, including metabolism and appetite regulation.

Key Findings:

- Agonistic Activity : Studies have shown that C20H29FN4O2 stimulates GPR119, leading to increased insulin secretion and potentially aiding in glucose homeostasis .

- Neuropharmacological Effects : The compound has been evaluated for its effects on the central nervous system, indicating potential anxiolytic or antidepressant properties .

Biological Activity Data

The following table summarizes key biological activities associated with C20H29FN4O2:

| Biological Activity | Effect | Reference |

|---|---|---|

| GPR119 Agonism | Increases insulin secretion | |

| Neuropharmacological Effects | Potential anxiolytic effects | |

| Metabolic Regulation | Modulates glucose levels |

Case Studies

Several case studies have explored the implications of C20H29FN4O2 in clinical settings:

- Case Study: Diabetes Management

- Case Study: Anxiety Disorders

Research Findings

Further research has highlighted the following findings regarding C20H29FN4O2:

- Toxicological Profile : Preliminary studies suggest a favorable safety profile, with minimal adverse effects observed at therapeutic doses .

- Pharmacokinetics : Investigations into the pharmacokinetics of C20H29FN4O2 reveal that it has a reasonable bioavailability and half-life, making it suitable for further development as a medication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.